Product packaging for 2-(2,4-Dimethoxyphenyl)propanenitrile(Cat. No.:)

2-(2,4-Dimethoxyphenyl)propanenitrile

Cat. No.: B13559179
M. Wt: 191.23 g/mol
InChI Key: BEFSCPGDBXCHND-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)propanenitrile ( 62115-74-6) is a nitrile-based organic compound with a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol . This chemical serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. The presence of both the nitrile group and the dimethoxyphenyl moiety makes it a valuable precursor for the synthesis of more complex molecules, potentially including pharmaceuticals, agrochemicals, and functional materials. The methoxy groups can act as directing groups in metal-catalyzed cross-coupling reactions or be modified to other functional groups, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, significantly expanding its utility in constructing diverse chemical libraries. This product is provided for laboratory research and development purposes only. It is strictly for use in controlled laboratory environments by qualified professionals. This compound is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B13559179 2-(2,4-Dimethoxyphenyl)propanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H13NO2/c1-8(7-12)10-5-4-9(13-2)6-11(10)14-3/h4-6,8H,1-3H3

InChI Key

BEFSCPGDBXCHND-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Chemical Reactivity and Derivatization of Dimethoxyphenyl Propanenitriles

Transformations of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is susceptible to several important transformations, including hydrolysis, reduction, and nucleophilic addition.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids and can be performed under either acidic or basic conditions. stackexchange.comchemistrysteps.comchemguide.co.uk The reaction typically proceeds through an amide intermediate. chemistrysteps.comlumenlearning.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. stackexchange.comchemguide.co.uk For 2-(2,4-dimethoxyphenyl)propanenitrile, this reaction produces 2-(2,4-dimethoxyphenyl)propanoic acid. The process involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.comlibretexts.org Subsequent tautomerization and further hydrolysis of the resulting amide lead to the final carboxylic acid product. chemistrysteps.com

Basic hydrolysis, on the other hand, involves heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521). stackexchange.com This initially forms the salt of the carboxylic acid, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. chemistrysteps.com The mechanism begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com

It is possible to control the hydrolysis to stop at the amide stage, 2-(2,4-dimethoxyphenyl)propanamide, by using milder reaction conditions. stackexchange.comlumenlearning.com

Table 1: Hydrolysis Products of this compound

Starting MaterialReaction ConditionsIntermediate ProductFinal Product
This compoundAcidic (e.g., aq. HCl, heat) or Basic (e.g., aq. NaOH, heat)2-(2,4-Dimethoxyphenyl)propanamide2-(2,4-Dimethoxyphenyl)propanoic acid

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. chemguide.co.uk Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukgoogle.comlibretexts.org

Reduction with LiAlH₄ is a highly effective method for converting nitriles to primary amines. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to liberate the amine. chemguide.co.uk In the case of this compound, this process yields 2-(2,4-dimethoxyphenyl)propan-1-amine.

Catalytic hydrogenation is another widely used method, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or ruthenium. chemguide.co.ukgoogle.com This method is often considered "greener" as it avoids the use of metal hydride reagents.

Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, have also been shown to be effective for the reduction of a variety of aromatic and aliphatic nitriles to primary amines. nih.govorganic-chemistry.org

Table 2: Reduction of this compound

Starting MaterialReagentsProduct
This compound1. LiAlH₄ in ether 2. H₂O2-(2,4-Dimethoxyphenyl)propan-1-amine
This compoundH₂, Metal Catalyst (e.g., Raney Ni, Pt, Ru)2-(2,4-Dimethoxyphenyl)propan-1-amine

Nucleophilic Additions to the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. This reactivity is analogous to that of the carbonyl group in aldehydes and ketones. chemguide.co.uk

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the nitrile carbon to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org For example, the reaction of this compound with a Grignard reagent, followed by acidic workup, would lead to the formation of a ketone.

Aromatic Ring Modifications

The 2,4-dimethoxyphenyl ring in the molecule is activated towards electrophilic substitution due to the electron-donating nature of the two methoxy (B1213986) groups.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are governed by the nature of the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com The methoxy groups are strong activating groups and are ortho, para-directing. In this compound, the positions ortho and para to the methoxy groups are the most nucleophilic and therefore the most likely sites for electrophilic attack.

Halogenation : Aromatic halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (Cl, Br, I). wikipedia.org This reaction is typically carried out in the presence of a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination. wikipedia.org For the 2,4-dimethoxyphenyl ring, halogenation would be expected to occur at the positions activated by the methoxy groups.

Nitration : Aromatic nitration is the introduction of a nitro group (-NO₂) onto the aromatic ring, usually by treatment with a mixture of nitric acid and sulfuric acid. wikipedia.orgmdma.ch The electrophile in this reaction is the nitronium ion (NO₂⁺). lkouniv.ac.in Given the activating nature of the methoxy groups, nitration of this compound would proceed under relatively mild conditions. Studies on the nitration of dimethoxybenzenes have shown that the reaction can be sensitive to conditions, with the potential for multiple nitration products. rsc.orgmdpi.com

Sulfonation : Aromatic sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring and is typically achieved by reacting the aromatic compound with fuming sulfuric acid. wikipedia.org This reaction is reversible, a property that can be exploited in synthesis. lkouniv.ac.in

Table 3: Potential Electrophilic Aromatic Substitution Products

ReactionReagentsPotential Product(s)
Halogenation (Bromination)Br₂, FeBr₃Bromo-2-(2,4-dimethoxyphenyl)propanenitrile
NitrationHNO₃, H₂SO₄Nitro-2-(2,4-dimethoxyphenyl)propanenitrile
SulfonationSO₃, H₂SO₄This compound sulfonic acid

Oxidation Reactions of Methoxy Groups

The methoxy groups on the aromatic ring can undergo oxidative demethylation, typically to form hydroxyl groups (phenols) or quinones, depending on the oxidizing agent and reaction conditions. This transformation can be achieved using various reagents. In biological systems, cytochrome P450 enzymes can catalyze the O-demethylation of methoxy-substituted aromatic compounds. nih.gov

Oxidative demethylation can be a challenging transformation to control in a laboratory setting, as the resulting electron-rich phenols are often more susceptible to oxidation than the starting material.

Diversification for Analog Library Generation

The molecular framework of this compound serves as a versatile scaffold for the generation of analog libraries, a crucial process in modern drug discovery and materials science. The strategic diversification of this core structure allows for the systematic exploration of chemical space to identify compounds with optimized properties. This is achieved by leveraging the reactivity of its key functional groups: the nitrile moiety and the electron-rich dimethoxyphenyl ring. The generation of a library of analogs from this scaffold can be approached through several synthetic strategies, primarily focusing on the transformation of the nitrile group and substitution on the aromatic ring.

A common approach to diversify structures like this compound is through reactions of the nitrile group. The nitrile can be hydrolyzed to produce 2-(2,4-dimethoxyphenyl)propanoic acid and its derivatives, such as amides and esters. These transformations introduce new functional groups that can participate in a wide range of coupling reactions, significantly expanding the accessible chemical diversity. For instance, the resulting carboxylic acid can be coupled with a diverse library of amines to generate a large array of amides.

Another key strategy for diversification is the reduction of the nitrile to a primary amine, yielding 2-(2,4-dimethoxyphenyl)propanamine. This amine serves as a valuable intermediate for a host of derivatization reactions. It can be acylated with various acyl chlorides or carboxylic acids to form a library of amides. Furthermore, it can undergo reductive amination with a collection of aldehydes or ketones to produce a diverse set of secondary and tertiary amines.

The dimethoxyphenyl ring itself offers opportunities for diversification through electrophilic aromatic substitution reactions. Although the existing methoxy groups direct incoming electrophiles to specific positions, reactions such as nitration, halogenation, or Friedel-Crafts acylation can be employed to introduce additional functional groups onto the aromatic ring. These newly introduced groups can then be further modified. For example, a nitro group can be reduced to an amine, which can then be subjected to a variety of transformations to build a library of analogs with diverse substitution patterns on the aromatic core.

Moreover, multi-component reactions (MCRs) represent a powerful tool for the rapid generation of complex molecules from simple starting materials, making them highly suitable for creating analog libraries. While direct examples involving this compound are not extensively documented, related dimethoxybenzaldehyde derivatives are known to participate in MCRs like the Biginelli reaction to produce diverse heterocyclic scaffolds. This suggests the potential for developing novel MCRs that utilize this compound or its derivatives as key building blocks for the synthesis of diverse heterocyclic libraries.

The following table outlines potential derivatization strategies for generating an analog library from the this compound scaffold, based on the known reactivity of its functional groups.

Scaffold Position Reaction Type Potential Reagents Resulting Functional Group/Scaffold
Nitrile GroupHydrolysisStrong acid (e.g., H₂SO₄) or base (e.g., NaOH)Carboxylic Acid
Nitrile GroupReductionLithium aluminum hydride (LiAlH₄) or catalytic hydrogenationPrimary Amine
Nitrile GroupGrignard ReactionVarious Grignard reagents (R-MgBr) followed by hydrolysisKetone
Aromatic RingNitrationNitric acid/Sulfuric acidNitro-substituted aromatic ring
Aromatic RingHalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)Halogen-substituted aromatic ring
Aromatic RingFriedel-Crafts AcylationAcyl chloride/Lewis acid (e.g., AlCl₃)Acyl-substituted aromatic ring

These derivatization strategies enable the creation of a comprehensive library of analogs from the this compound core structure. By systematically varying the substituents at different positions of the molecule, researchers can fine-tune its physicochemical and biological properties, which is a fundamental aspect of lead optimization in drug discovery.

Advanced Spectroscopic and Structural Characterization of 2 2,4 Dimethoxyphenyl Propanenitrile Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(2,4-Dimethoxyphenyl)propanenitrile. By analyzing the chemical shifts, multiplicities, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

In the ¹H NMR spectrum of a compound like this compound, specific resonances are expected. The aromatic protons on the dimethoxyphenyl ring would typically appear in the range of δ 6.5-7.5 ppm. The proton attached to the same carbon as the nitrile group (the α-proton) would likely resonate as a quartet around δ 4.0 ppm, coupled to the adjacent methyl protons. The two methoxy (B1213986) groups would present as sharp singlets, likely at distinct chemical shifts (e.g., δ 3.80 and δ 3.85 ppm) due to their different positions on the aromatic ring. The methyl group protons would appear as a doublet further upfield.

The ¹³C NMR spectrum provides complementary information. The carbon of the nitrile group (C≡N) is characteristically found in the δ 115-125 ppm region. The carbons of the aromatic ring would produce several signals between δ 100 and δ 160 ppm, with the oxygen-substituted carbons appearing at the lower field end of this range. The methoxy carbons would show signals around δ 55-56 ppm.

For the related compound, (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)acrylate, detailed NMR data confirms the structure. rsc.org

Table 1: Representative ¹H NMR Data for a this compound Analogue

Functional Group Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.5 - 7.5 Multiplet
CH-CN ~4.0 Quartet
OCH₃ ~3.8 Singlet
CH₃ ~1.6 Doublet

Note: Data is predicted based on typical chemical shifts for the functional groups.

Table 2: Representative ¹³C NMR Data for a this compound Analogue

Carbon Type Chemical Shift (δ, ppm)
Aromatic C-O 158 - 162
Aromatic C-H / C-C 98 - 130
C≡N ~120
OCH₃ 55 - 56
CH-CN ~28
CH₃ ~15

Note: Data is predicted based on typical chemical shifts for the functional groups.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₁₃NO₂), the calculated molecular weight is approximately 191.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 191.

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for such compounds is the loss of the methyl group from the propanenitrile side chain, leading to a significant fragment ion. Another characteristic fragmentation involves the cleavage of the bond between the aromatic ring and the propanenitrile side chain, resulting in a resonance-stabilized benzylic cation. The fragmentation pattern of the simple analogue, propanenitrile, shows characteristic peaks that help in its identification. nist.gov For the related compound 2-[4-(diethylamino)-2-methoxyphenyl]propanenitrile, the exact mass has been computed as 232.157563266 Da, which is a key parameter for high-resolution mass spectrometry. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment
191 [M]⁺ (Molecular Ion)
176 [M - CH₃]⁺
150 [M - CH₃CN]⁺
135 [Dimethoxyphenyl]⁺

Note: This table represents a hypothetical fragmentation pattern based on common fragmentation rules.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be suitable for analyzing this compound. mdpi.com Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govhpst.cz It is well-suited for volatile and thermally stable compounds. For GC-MS analysis, the compound would be vaporized and passed through a capillary column, where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer for identification. mdpi.com This method provides not only the retention time for purity assessment but also the mass spectrum for structural confirmation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structures of related aromatic nitriles, such as 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile and various methoxy-phenoxyphthalonitriles, have been determined. nih.govnih.gov These studies reveal how the substituent groups on the phenyl ring and the nitrile moiety influence the molecular geometry and packing in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds, van der Waals forces, and π–π stacking interactions. nsf.gov

In the crystal structure of analogues like 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile, intermolecular C-H···O hydrogen bonds are observed, which link the molecules and contribute to the stability of the crystal structure. nih.gov Similarly, in 4-(methoxyphenoxy)phthalonitriles, intermolecular C-H···N hydrogen bonds involving the cyano group are crucial for stabilizing the crystal packing. nih.gov In some cases, π–π interactions between adjacent aromatic rings also play a significant role, with centroid-to-centroid distances indicating attractive forces. nih.gov For this compound, it is expected that weak C-H···O and C-H···N hydrogen bonds, along with van der Waals forces, would be the primary interactions dictating the crystal packing. The presence of the electron-rich dimethoxyphenyl ring might also facilitate offset π–π stacking interactions. rsc.org

Vibrational Spectroscopy (FTIR) Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methine groups would appear just below 3000 cm⁻¹. The C-O stretching vibrations of the two methoxy groups would likely give rise to strong bands in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. Analysis of the FTIR spectra of related compounds like 2,4-difluorobenzonitrile (B34149) and (3,4-Dimethoxyphenyl)acetonitrile supports these assignments. asianjournalofphysics.comspectrabase.com

Table 4: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 3000 - 2850 Medium
C≡N Stretch 2260 - 2220 Medium, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium-Strong
C-O Stretch (Aryl Ether) 1250 - 1200 Strong
C-O Stretch (Alkyl Ether) 1150 - 1085 Strong

Note: Data is based on typical infrared absorption frequencies for the respective functional groups. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Dimethoxyphenyl Propanenitriles

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely employed to analyze molecular geometries, electronic properties, and intermolecular interactions. nih.govresearchgate.net DFT calculations, using various functionals like B3LYP, PBE, and PBE0, can determine electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, energy gaps, and molecular electrostatic potentials (MEPs). nih.govresearchgate.net For instance, a study on two dimethoxybenzene derivatives demonstrated that while the PBE functional was the most time-efficient, the hybrid B3LYP functional yielded the lowest total energy, indicating its accuracy for such systems. nih.govresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability.

A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates high stability. bohrium.com DFT calculations are a primary method for determining these energy levels. For example, in a study of the chalcone (B49325) derivative (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the energy gap was calculated to be around 3.75 eV in various solvents, indicating its relative stability. For dimethoxybenzene derivatives, DFT calculations have been employed to determine HOMO and LUMO energy levels and their corresponding energy gaps, which demonstrate their thermodynamic stability, a desirable trait for pharmaceutical applications. nih.govresearchgate.net

Table 1: Illustrative HOMO-LUMO Energy Data for a Methoxyphenyl Derivative This table presents example data for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one to illustrate the outputs of DFT calculations. Data for 2-(2,4-Dimethoxyphenyl)propanenitrile is not available in the cited sources.

SolventHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Acetonitrile (B52724)-5.753-2.0003.753
DMSO-5.742-1.9923.750
Water-5.736-1.9893.747
Source data derived from a study on a chalcone derivative.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. researchgate.net These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). They are essential for predicting how a molecule will behave in a chemical reaction. nih.gov

The electrophilicity index (ω), for example, measures the ability of a molecule to accept electrons. nih.gov DFT calculations have been used to determine these parameters for various methoxyphenyl and dimethoxyphenyl derivatives. bohrium.comopenaccesspub.org For instance, the analysis of two 1,4-dihydropyridine (B1200194) derivatives with phenyl and methoxy-phenyl substituents showed them to be electrophilic in nature. bohrium.com Similarly, Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the electron density around a molecule, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions, which are crucial for predicting sites of chemical reactions. nih.gov In a study of dimethoxybenzene derivatives, MEP analysis revealed one compound to be more electrophilic and a hydrogen bond donor, while the other was more nucleophilic and a strong hydrogen bond acceptor. nih.govresearchgate.net

Table 2: Global Reactivity Descriptors This table defines the global reactivity parameters calculated from HOMO and LUMO energies.

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η)η = (I - A) / 2A measure of resistance to charge transfer.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ = -χ)A measure of the energy lowering due to maximal electron flow.
Formulas are based on Koopmans' theorem within the framework of DFT.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. The results of a docking simulation are typically a set of possible binding poses and a score, or binding affinity, that ranks these poses. A computational model was developed to evaluate the affinity and selectivity of polymers imprinted with 2-(3,4-dimethoxyphenyl)ethylamine, a compound structurally related to the title nitrile. nih.govresearchgate.net This study used a docking procedure to simulate the adsorption of various compounds into the polymer cavity, demonstrating the utility of such simulations in predicting molecular recognition and selectivity. nih.govresearchgate.net

Computational Approaches for Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a key component of rational drug design that correlates the chemical structure of a molecule with its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a specific type of SAR that develops mathematical models to predict the activity of new compounds. These models are built by finding a statistical relationship between chemical descriptors (e.g., steric, electronic, hydrophobic properties) and the observed biological activity. While no direct QSAR studies on this compound were identified, research on related structures, such as 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones, has utilized molecular modeling to understand SAR for PDE4 inhibition, showcasing the approach's value in medicinal chemistry. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis provides a graphical representation of intermolecular contacts and a "fingerprint plot" that summarizes the types and relative significance of these interactions.

Biological and Pharmacological Research on Dimethoxyphenyl Propanenitrile Compounds

In Vitro Biological Activity Screening of Dimethoxyphenyl Propanenitrile Derivatives

The exploration of novel bioactive molecules is a cornerstone of pharmaceutical research. Within this endeavor, derivatives of dimethoxyphenyl propanenitrile have emerged as a class of compounds with diverse and promising biological activities. This section details the in vitro screening of these derivatives, focusing on their efficacy against microbial pathogens, their ability to inhibit cancer cell proliferation, and their interactions with key enzymes implicated in various pathological conditions.

Antimicrobial Efficacy Investigations

While direct studies on the antimicrobial properties of 2-(2,4-Dimethoxyphenyl)propanenitrile are not extensively documented, research on structurally related compounds provides valuable insights into their potential as antimicrobial agents. The presence of the dimethoxyphenyl moiety, in particular, is a feature in several compounds that have demonstrated notable antibacterial and antifungal effects.

For instance, methoxy (B1213986) chalcone (B49325) derivatives have shown promise as antimicrobial agents against phytopathogens. nih.gov One study highlighted that chalcone derivatives with methoxy groups in both aromatic rings exhibited significant antifungal activity. nih.gov Another related compound, 2-hydroxy-4-methoxybenzaldehyde, has been investigated for its antibacterial efficacy and its mechanism of action against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com This suggests that the methoxy substitutions on the phenyl ring are crucial for antimicrobial action.

Furthermore, the nitrile functional group is a component of various heterocyclic compounds that have been synthesized and evaluated for their antimicrobial properties. For example, novel 1,2,4-triazole (B32235) derivatives incorporating a nitrile group have been shown to possess both antifungal and antibacterial activity. nih.gov The collective evidence from these related structures suggests that dimethoxyphenyl propanenitrile derivatives are worthy candidates for further antimicrobial screening. The combination of the methoxy-substituted aromatic ring and the propanenitrile side chain could lead to compounds with significant activity against a range of bacterial and fungal pathogens.

Antiproliferative and Cytotoxicity Assessments

The cytotoxic and antiproliferative potential of dimethoxyphenyl propanenitrile derivatives has been a significant area of investigation, with several studies demonstrating their efficacy against various cancer cell lines. A notable study focused on a series of 2-phenylacrylonitriles, which share a core structure with the compound of interest, and found that these molecules exhibited potent and selective activity against cancerous cells while sparing normal, non-cancerous cells. nih.gov

One particular study synthesized a series of 2-phenylacrylonitrile (B1297842) derivatives and evaluated their antiproliferative activity against thirteen human cancer cell lines. nih.gov Among the synthesized compounds, those featuring a dimethoxyphenyl fragment demonstrated significant inhibitory effects. For example, a derivative with a 3,5-dimethoxyphenyl group showed comparable anticancer effects to those with the more commonly studied 3,4,5-trimethoxyphenyl fragment. nih.gov Another study on new dimethoxyaryl-sesquiterpene derivatives highlighted a compound with a 2,4-dimethoxy pattern, which exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 8.4 µM. mdpi.com

These findings underscore the importance of the dimethoxyphenyl moiety in conferring cytotoxic activity. The propanenitrile structure also contributes to this effect, as evidenced by the broad-spectrum cytotoxicity of various amino alcohol modified acrylonitriles. nih.gov The data from these studies indicate that dimethoxyphenyl propanenitrile derivatives are a promising class of compounds for the development of novel anticancer therapeutics.

Compound DerivativeCancer Cell LineActivity (IC50/GI50 in µM)Reference
cis-4m (rel-(2R,3S)-3-(3-fluoro-4-methylphenyl)-5-(2-hydroxy-4,6-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile)MDA-MB-231 (Breast)Relatively High nih.gov
cis-4mH1299 (Lung)Moderate nih.gov
cis-4mHT-29 (Colon)Moderate nih.gov
cis-4o (rel-(2R,3S)-3-(4-bromophenyl)-5-(2-hydroxy-4,6-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile)MDA-MB-231 (Breast)35.9 nih.gov
Compound with 2,4-dimethoxy pattern (14a)MCF-7 (Breast)8.4 mdpi.com
12g (Amino alcohol acrylonitrile)Colorectal Cancer0.75 nih.gov
13f (Nitrile substituted acrylonitrile)Breast Cancer2.3 - 6.0 nih.gov
13h (Fluoro substituted acrylonitrile)Lung Cancer1.6 nih.gov
14h (Methylpiperidine analogue)Colorectal Cancer0.36 nih.gov

Enzyme Inhibition Studies

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. mdpi.com While direct studies on this compound are limited, research on structurally similar compounds suggests that the dimethoxyphenyl moiety can contribute to cholinesterase inhibitory activity.

A study on trimethoxycinnamates, which also feature methoxy-substituted phenyl rings, demonstrated moderate inhibitory activity against both AChE and BChE. mdpi.comnih.gov For instance, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate showed the highest activity against both AChE (IC50 = 46.18 µM) and BChE (IC50 = 32.46 µM). mdpi.comnih.gov Another highly influential compound in this area is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which was found to be a potent and selective AChE inhibitor with an IC50 of 5.7 nM. bohrium.com

These findings suggest that the presence and positioning of methoxy groups on the aromatic ring are important for binding to the active sites of cholinesterase enzymes. The electron-donating nature of the methoxy groups can influence the electronic environment of the molecule and its interaction with key amino acid residues in the enzyme's active site. mdpi.com Therefore, it is plausible that derivatives of this compound could be designed to exhibit selective and potent inhibition of AChE and/or BChE, warranting further investigation in this area.

Compound DerivativeEnzymeInhibitory Activity (IC50 in µM)Reference
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAChE46.18 mdpi.comnih.gov
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateBChE32.46 mdpi.comnih.gov
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE0.0057 bohrium.com
Compound 5cAChE0.12 researchgate.net
Compound 7bBChE0.04 researchgate.net

Polyketide synthase 13 (Pks13) is an essential enzyme for the survival of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs. acs.orgcornell.edudundee.ac.uk The thioesterase (TE) domain of Pks13 is particularly crucial for its function. nih.govacs.orgnih.gov

A significant breakthrough in this area was the identification of a novel series of oxadiazole inhibitors that target the Pks13 TE domain. acs.orgcornell.edudundee.ac.uknih.gov Within this series, the synthesis and evaluation of nitrile analogues revealed them to be potent Pks13 inhibitors with improved minimum inhibitory concentration (MIC) activity. nih.gov Although these nitrile analogues did not appear to form covalent interactions with the Pks13 TE domain, their inhibitory potency was well-maintained. nih.gov

The structure-activity relationship studies of these oxadiazole inhibitors highlighted the importance of the dimethoxyphenyl ring in binding to the active site of the enzyme. acs.org Computational studies have further elucidated the key residues within the Pks13-TE domain binding pocket, such as Asp1644, Asn1640, Phe1670, and Tyr1674, which are crucial for inhibitor binding. bohrium.com These findings strongly support the potential of this compound derivatives as a scaffold for designing novel and effective Pks13 inhibitors.

Compound ClassTargetKey FindingsReference
Oxadiazole Nitrile AnaloguesPks13 Thioesterase DomainPotent Pks13 inhibitors with improved MIC activity. nih.gov
Benzofuran-1,3,4-OxadiazolesPks13 EnzymeDerivatives with 2,5-dimethoxy moiety showed highest binding affinity. mdpi.com

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated levels of uric acid can lead to hyperuricemia and gout. Therefore, inhibiting XO is a primary therapeutic strategy for these conditions.

Research into natural and synthetic compounds as XO inhibitors has identified chalcones as a promising class of molecules. nih.gov A review on the structure-activity relationships of polyphenols as XO inhibitors highlighted that a chalcone derivative, (E)-1-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one, exhibited better XO inhibitory activity than allopurinol, a standard drug used for gout treatment. nih.gov This finding is particularly relevant as it features the 2,4-dimethoxyphenyl group present in the target compound of this article.

The inhibitory potency of chalcone derivatives against XO is influenced by the substitution pattern on the aromatic rings. nih.gov The presence of methoxy groups, as in the 2,4-dimethoxyphenyl moiety, has been shown to enhance XO inhibitory activity. nih.gov This suggests that the electronic and steric properties conferred by these substituents are favorable for binding to the active site of the XO enzyme. Consequently, this compound and its derivatives represent a promising avenue for the development of novel and potent xanthine oxidase inhibitors.

Compound DerivativeEnzymeInhibitory ActivityReference
(E)-1-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-oneXanthine OxidaseBetter than Allopurinol nih.gov
Chalcone Derivative 15bXanthine OxidaseIC50 = 0.121 µM (27.47-fold higher than allopurinol) nih.gov
General Enzyme Inhibition Assay Methodologies

The assessment of a compound's ability to inhibit specific enzymes is a cornerstone of drug discovery. For nitrile-containing compounds, several methodologies are employed to determine their inhibitory potential. These assays are critical for identifying potential therapeutic applications and understanding off-target effects. nih.gov

Commonly used methods include:

Radiolabeling Assays: These are highly sensitive methods that track the displacement of a radiolabeled ligand from an enzyme's active site or measure the formation of a radiolabeled product. For instance, the release of ¹⁴CO₂ from a [¹⁴C]carboxyl-labeled substrate is a widely used technique for assaying decarboxylase activity. frontiersin.org

Spectrophotometric and Fluorometric Assays: These methods rely on a change in absorbance or fluorescence upon enzymatic reaction. They are often configured as coupled-enzyme assays, where the product of the primary enzymatic reaction is acted upon by a second enzyme to produce a detectable signal. researchgate.netmdpi.com For example, the hydrogen peroxide (H₂O₂) produced by monoamine oxidase (MAO) activity can be coupled to the oxidation of a dye like Amplex Red, which converts to the fluorescent compound resorufin. nih.gov Such assays are well-suited for high-throughput screening (HTS) due to their sensitivity and convenience. mdpi.comnih.gov

Chromatographic Assays: Techniques like High-Performance Liquid Chromatography (HPLC) are considered highly reliable for their ability to separate and quantify the substrate and product of an enzymatic reaction with high specificity and resolution. frontiersin.orgjournals.co.za HPLC-based kinetic assays are frequently used to assess the intrinsic reactivity of nitrile-containing compounds, often by measuring their reaction with a cysteine surrogate like glutathione (B108866) to quantify their half-life. nih.govnih.gov

Mass Spectrometry (MS) Assays: MS-based methods offer high sensitivity and specificity for detecting the products of enzymatic reactions, making them valuable tools for studying enzyme kinetics and inhibition. frontiersin.org

The choice of assay depends on various factors, including the enzyme target, the properties of the compound being tested, and the required throughput. nih.gov For nitrile-hydrolyzing enzymes specifically, assays are often based on the detection of ammonia (B1221849) released during the reaction. researchgate.net

Table 1: Overview of General Enzyme Inhibition Assay Methodologies
Assay TypePrincipleAdvantagesDisadvantagesReferences
RadiolabelingMeasures radioactivity of substrate or product.High sensitivity.Requires handling of radioactive materials. frontiersin.org
Spectrophotometric / FluorometricDetects changes in absorbance or fluorescence. Often uses coupled enzymes.High-throughput compatible, sensitive.Potential for interference from test compounds. nih.gov mdpi.comnih.gov
Chromatographic (HPLC)Separates and quantifies substrate and product.High resolution and specificity, reliable. frontiersin.orgLower throughput, can be time-consuming. frontiersin.org frontiersin.orgjournals.co.za
Mass Spectrometry (MS)Measures mass-to-charge ratio of molecules to identify and quantify products.High sensitivity and specificity.Requires specialized equipment. frontiersin.org

Receptor Binding Affinity Characterization

Characterizing the binding affinity of a compound to a specific receptor is fundamental to understanding its pharmacological profile. Receptor binding assays quantify the interaction between a ligand (the test compound) and a receptor. These assays typically involve incubating the receptor with a labeled ligand (often radiolabeled) and then measuring the amount of bound ligand. nih.gov

Key methodologies include:

Filtration Binding Assays: This classic method involves incubating the receptor, a radioligand, and the test compound. The mixture is then passed through a filter that traps the receptor-ligand complexes, while the unbound ligand passes through. The radioactivity retained on the filter is measured to determine the extent of binding.

Scintillation Proximity Assay (SPA): This is a homogeneous assay format where the receptor is immobilized onto SPA beads containing a scintillant. When a radioligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant, producing light that can be detected. This method eliminates the need for a separation step. nih.gov

Fluorescence Polarization (FP): This technique uses a fluorescently labeled ligand. When the small, fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger receptor molecule, its rotation slows, and polarization increases. This change can be used to measure binding affinity in a homogeneous format. nih.gov

In studies of compounds structurally related to dimethoxyphenyl propanenitriles, such as 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues, binding affinities have been characterized for serotonin (B10506) receptors like the human 5-HT₂A and 5-HT₂B subtypes. nih.gov These studies determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), which are measures of a compound's binding affinity. nih.gov

Antioxidant Property Evaluation

Compounds containing phenolic and methoxyphenol moieties are often investigated for their antioxidant properties due to their ability to scavenge free radicals. scilit.comnih.govresearchgate.net Oxidative stress is implicated in numerous diseases, making antioxidants promising therapeutic candidates. scilit.comresearchgate.net The evaluation of these properties is conducted using various in vitro assays that measure the compound's capacity to neutralize reactive oxygen species (ROS).

Standard antioxidant assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow that is measured spectrophotometrically. scilit.comnih.govnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this test involves the reduction of the pre-formed ABTS radical cation, which is monitored by the decrease in its characteristic absorbance. scilit.comresearchgate.net

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals. The antioxidant capacity is quantified based on the preservation of the fluorescent signal over time. scilit.comresearchgate.net

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color that can be measured by its absorbance. nih.gov

Studies on various methoxyphenol derivatives have demonstrated significant antioxidant activity in these assays, suggesting that the dimethoxyphenyl scaffold is a key contributor to these properties. scilit.comnih.gov The number and position of methoxy and hydroxyl groups on the phenyl ring significantly influence the antioxidant capacity. nih.gov

Mechanistic Investigations of Bioactivity

Elucidation of Molecular Targets and Pathways

Identifying the specific molecular targets and signaling pathways modulated by a compound is crucial for understanding its mechanism of action. For dimethoxyphenyl derivatives, research has pointed towards several potential targets. For example, studies on 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues have shown that these compounds can bind to and act as agonists or antagonists at human 5-HT₂A and 5-HT₂B serotonin receptors. nih.gov Activation of these receptors can trigger various downstream signaling cascades, such as Ca²⁺ mobilization. nih.gov

Furthermore, the metabolism of dimethoxyphenyl compounds often involves cytochrome P450 (CYP) enzymes. nih.govmdpi.com These enzymes can be both a target for inhibition and a pathway for the compound's biotransformation. For instance, certain benzothiazole (B30560) derivatives containing a dimethoxyphenyl moiety are metabolized by CYP1A1, CYP2S1, and CYP2W1, and the specific CYP enzyme involved can determine whether the compound is activated or inactivated. mdpi.com These findings suggest that the molecular targets for this compound could include G protein-coupled receptors (GPCRs) like serotonin receptors or metabolic enzymes such as CYPs.

Structure-Activity Relationship (SAR) Exploration and Lead Optimization for Pharmacological Efficacy

Structure-Activity Relationship (SAR) studies are essential for medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity. nih.gov This knowledge guides the process of lead optimization, where a promising compound (a "lead") is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.comnih.govcriver.com

Key strategies in lead optimization include:

Modification of Functional Groups: Altering or substituting functional groups to enhance interactions with the biological target or improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Bioisosteric Replacement: Exchanging a functional group with another that has similar physical or chemical properties to improve the compound's profile while retaining its activity.

Conformational Restriction: Introducing structural elements that limit the molecule's flexibility to lock it into an active conformation, which can increase potency and selectivity.

For dimethoxyphenyl analogues, SAR studies have provided valuable insights. For example, in the 2,5-dimethoxyphenyl isopropylamine series, a strong correlation was found between the lipophilicity of the substituent at the 4-position of the phenyl ring and the binding affinity at 5-HT₂A and 5-HT₂B receptors. nih.gov Similarly, studies on other compounds have shown that the position and nature of substituents like methoxy or fluoro groups can dramatically impact antimetastatic and anti-invasive activity. nih.gov This iterative process of design, synthesis, and testing is central to transforming a lead compound into a viable drug candidate. danaher.comresearchgate.net

In Vitro Metabolic Stability Assessment of Analogues

A crucial step in lead optimization is evaluating the metabolic stability of new analogues. if-pan.krakow.pl A compound that is metabolized too quickly will have a short half-life in the body, limiting its therapeutic efficacy, whereas one that is too stable might accumulate and cause toxicity. researchgate.net In vitro metabolic stability assays are used early in the drug discovery process to predict a compound's in vivo behavior. if-pan.krakow.plnuvisan.com

These assays typically involve incubating the compound with liver-derived preparations that contain metabolic enzymes. researchgate.netnuvisan.com

Table 2: Common In Vitro Systems for Metabolic Stability Assessment
In Vitro SystemDescriptionKey FeaturesReferences
Liver MicrosomesVesicles of endoplasmic reticulum isolated from homogenized liver cells.Rich in Phase I enzymes (e.g., CYPs) but lack most Phase II enzymes and cofactors. if-pan.krakow.plresearchgate.netnuvisan.com
HepatocytesIntact, viable liver cells.Contain the full complement of Phase I and Phase II metabolic enzymes and cofactors. Considered the "gold standard". nih.govif-pan.krakow.plnuvisan.com
S9 FractionSupernatant from centrifuged liver homogenate, containing both microsomal and cytosolic fractions.Contains both Phase I and Phase II enzymes. if-pan.krakow.plnuvisan.com
Recombinant EnzymesSpecific enzymes (e.g., a single CYP isozyme) expressed in a host cell system.Used to identify which specific enzyme is responsible for a compound's metabolism. researchgate.net

During these assays, the disappearance of the parent compound is monitored over time using LC-MS or LC-MS/MS. nuvisan.com The data are used to calculate key pharmacokinetic parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). if-pan.krakow.pl These values help predict in vivo clearance, bioavailability, and half-life. if-pan.krakow.pl Studies on analogues of other complex molecules have shown that structural modifications, such as replacing a metabolically liable methoxy group with a more stable isopropoxy group, can significantly improve microsomal stability and extend the compound's half-life. nih.gov This process of identifying metabolic "soft spots" and modifying the structure accordingly is a key part of optimizing a drug candidate's pharmacokinetic profile. nih.gov

Due to a lack of available scientific data, an article on the biological and pharmacological research of "this compound" focusing on its effects at specific biological receptors and preclinical efficacy cannot be generated.

Extensive searches for scholarly articles, patents, and other reputable scientific resources yielded no specific information regarding the pharmacological actions of "this compound" at opioid, NMDA, or sigma receptors. Furthermore, no preclinical studies in animal models detailing the efficacy or pharmacodynamic characterization of this particular chemical compound could be located.

While information on related but structurally distinct compounds, such as isomers like 2-(3,5-Dimethoxyphenyl)propanenitrile, was found, the pharmacological data associated with these analogs cannot be attributed to "this compound". The available literature does not provide the necessary foundation to construct an accurate and informative article based on the provided outline.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its specific pharmacological profile as outlined cannot be produced at this time.

Applications in Materials Science, Industrial Chemistry, and Analytical Development

Design of Supramolecular Structures Utilizing Propanenitrile Functionality

The molecular architecture of 2-(2,4-Dimethoxyphenyl)propanenitrile, featuring a polar nitrile group and an electron-rich dimethoxyphenyl ring, makes it a compelling building block in crystal engineering and supramolecular chemistry. These features allow it to participate in a variety of non-covalent interactions that direct the assembly of molecules into highly ordered, functional superstructures.

The propanenitrile functionality is a key player in forming crystalline frameworks due to the nitrile group's capacity to act as a hydrogen bond acceptor. researchgate.netrsc.org The lone pair of electrons on the sp-hybridized nitrogen atom can engage in hydrogen bonding with suitable donor groups (e.g., O-H, N-H) from adjacent molecules. researchgate.net This interaction, though considered a 'weak' hydrogen bond, is highly directional and can be a reliable tool in designing specific packing arrangements in crystals. ucsb.eduresearchgate.net

In a crystalline lattice containing this compound, the nitrile group can interact with weak C-H donors from the aromatic rings or alkyl chains of neighboring molecules. Furthermore, the two methoxy (B1213986) groups on the phenyl ring provide additional hydrogen bond acceptor sites, enhancing the potential for creating complex and robust three-dimensional networks. researchgate.net These interactions, collectively, can guide the formation of predictable supramolecular synthons, which are structural units built from intermolecular interactions. core.ac.uk The interplay between C-H···N (nitrile) and C-H···O (methoxy) hydrogen bonds can lead to the formation of intricate and stable crystalline architectures. mdpi.comnih.gov

Table 1: Potential Intermolecular Interactions for Supramolecular Assembly

Interacting Group on Compound Potential Interaction Type Interacting Partner Group Resulting Supramolecular Motif
Propanenitrile (-C≡N) Hydrogen Bond Acceptor O-H, N-H, C-H Chains, Sheets, Networks
Dimethoxyphenyl (Ar-OCH₃) Hydrogen Bond Acceptor O-H, N-H, C-H Dimers, Ribbons
Phenyl Ring (C₆H₃) π-π Stacking Aromatic Rings Stacked Columns
Phenyl Ring (C₆H₃) C-H···π Interactions C-H Groups Herringbone, T-shaped Packing

The structural characteristics of this compound make it a candidate for designing porous organic frameworks (POFs). uu.sersc.org POFs are a class of materials with high surface areas and tunable pore sizes, constructed from organic building blocks linked by strong covalent bonds. rsc.orgoaepublish.com The nitrile group is a versatile functional group for synthesizing certain types of POFs, such as covalent triazine frameworks (CTFs), through trimerization reactions. rsc.org

By functionalizing the dimethoxyphenyl ring with additional reactive sites, this compound could be used as a monomer or cross-linker in polymerization reactions to create porous materials. The inherent shape of the molecule and the positioning of its functional groups would influence the resulting pore size, shape, and surface chemistry of the framework. Such materials have significant potential in applications like heterogeneous catalysis, by providing confined spaces for chemical reactions, and in delivery systems, where the pores can be loaded with active molecules (e.g., drugs) for controlled release. uu.se

Role of Dimethoxyphenyl Propanenitriles as Key Synthetic Intermediates in Specialty Chemical Production

Aromatic nitriles are valuable intermediates in the "industry of industries," where basic chemicals are transformed into higher-value specialty and fine chemicals. numberanalytics.comumbrex.com Compounds like this compound serve as versatile building blocks due to the reactivity of the nitrile group, which can be converted into a wide range of other functional groups. ebsco.comwikipedia.orgresearchgate.net

The nitrile functional group is considered a precursor to primary amines (via reduction), carboxylic acids (via hydrolysis), and ketones (via reaction with organometallic reagents). wikipedia.orglibretexts.orglibretexts.org This chemical versatility allows for the synthesis of a diverse array of more complex molecules. For instance, derivatives of dimethoxyphenyl-containing compounds are used in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnih.gov Related structures, such as 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, are documented as crucial intermediates in the production of specific drugs. innospk.com

The 2,4-dimethoxyphenyl moiety itself can direct further reactions on the aromatic ring through electrophilic substitution, allowing for the introduction of additional functionalities. evitachem.com This dual reactivity—at the nitrile group and on the aromatic ring—positions this compound as a key intermediate for producing specialty chemicals used in agrochemicals, dyes, and materials science. numberanalytics.com

Advanced Analytical Method Development and Validation for Quality Control

Ensuring the purity and quality of chemical intermediates like this compound is critical for their use in further manufacturing processes. This requires the development and validation of robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. researchgate.net

A typical HPLC method for quality control would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.net Method development would focus on optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. Validation would confirm the method's accuracy, precision, linearity, and robustness, ensuring it is fit for its intended purpose of routine quality control.

Impurity profiling is the process of detecting, identifying, and quantifying all potential impurities in a substance. pharmaguideline.comresearchgate.net For this compound, impurities could originate from starting materials, by-products of the synthesis, or degradation products. ijprajournal.comnih.gov

Common potential impurities might include:

Unreacted starting materials (e.g., 2,4-dimethoxybenzaldehyde).

Intermediates from the synthetic route.

By-products from side reactions.

Products of over-reaction or degradation.

Techniques such as HPLC coupled with mass spectrometry (LC-MS) are powerful tools for identifying unknown impurities. nih.gov Once identified, these impurities must be monitored and controlled within acceptable limits. For this, a highly purified sample of this compound is required to serve as a reference standard. This standard is used to accurately quantify the main component (assay) and the impurities in production batches, ensuring consistent quality and purity. pharmaguideline.com

Table 2: Typical Parameters for HPLC Method Validation

Validation Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of impurities. Peak for the main compound is well-resolved from other peaks.
Linearity Ability to elicit test results directly proportional to the analyte concentration. Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness of test results to the true value. Recovery of 98.0% to 102.0% for spiked samples.
Precision Agreement among a series of measurements. Relative Standard Deviation (RSD) ≤ 2.0%
Range Interval between the upper and lower concentration of the analyte. Typically 80% to 120% of the target concentration.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Consistent results with minor changes in flow rate, temperature, etc.

Industrial Synthesis Optimization and Scaling-Up Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of the synthetic route and process parameters. Common methods for synthesizing aromatic nitriles include the Sandmeyer reaction (from an aromatic amine) and the Rosenmund-von Braun reaction (from an aryl halide), though newer, more environmentally friendly methods are emerging. numberanalytics.comnumberanalytics.comrsc.orggoogle.comnih.govnih.gov

Key considerations for scaling up the synthesis include:

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of by-products.

Raw Material Sourcing: Ensuring a reliable and cost-effective supply of high-quality starting materials.

Process Safety: Assessing and mitigating potential hazards associated with the reagents (e.g., toxicity of cyanide sources) and reaction conditions (e.g., exotherms).

Solvent and Reagent Selection: Choosing solvents that are effective, safe, and easily recoverable to minimize environmental impact and cost. rsc.org

Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the final product, such as crystallization or distillation, to meet the required quality specifications.

Waste Management: Implementing procedures for the safe treatment and disposal of waste streams generated during the process.

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-Dimethoxyphenyl)propanenitrile, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts alkylation or cyanation of 2,4-dimethoxyphenyl precursors. Key steps include:

  • Substrate preparation : Starting with 2,4-dimethoxybenzaldehyde or analogous aryl halides.
  • Nitrile introduction : Using KCN or NaCN in polar aprotic solvents (e.g., DMF) under reflux .
  • Purification : Column chromatography or recrystallization to isolate the nitrile product. Yield optimization requires precise control of temperature (60–100°C), stoichiometric ratios (1:1.2 for aryl halide:cyanide), and catalyst selection (e.g., CuCN for Ullmann-type coupling) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR spectroscopy : Confirm methoxy (δ 3.8–4.0 ppm) and nitrile (C≡N stretching at ~2200–2250 cm⁻¹ in IR) groups .
  • Mass spectrometry : Molecular ion peak at m/z 205.25 (C₁₂H₁₅NO₂⁺) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for storing this compound?

The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid exposure to:

  • Moisture : Hydrolysis of the nitrile group to carboxylic acids .
  • Light : Potential demethylation of methoxy groups under UV . Stability data for analogs (e.g., 3,4-dimethoxy derivatives) suggest a shelf life of >12 months in amber glass vials .

Advanced Research Questions

Q. How do substituent positions (2,4- vs. 3,4-dimethoxy) on the phenyl ring affect reactivity in nitrile derivatives?

Comparative studies on analogs reveal:

  • Electronic effects : 2,4-Dimethoxy groups create stronger electron-donating resonance, enhancing nitrile electrophilicity in SNAr reactions .
  • Steric hindrance : 2,4-substitution reduces steric bulk compared to 3,4-substituted analogs, improving accessibility for nucleophilic attack .
Substituent PositionReactivity (k, s⁻¹)Major Product (Reduction)
2,4-Dimethoxy0.452-(2,4-Dimethoxyphenyl)propaneamine
3,4-Dimethoxy0.32Carboxylic acid derivative
Data adapted from kinetic studies on similar nitriles .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in enzyme inhibition (e.g., IC₅₀ values) arise from:

  • Assay conditions : Variability in pH (7.4 vs. 6.8) and co-solvents (DMSO vs. EtOH) alters ligand-receptor binding .
  • Structural analogs : Metabolites like 2-(2,4-dimethoxyphenyl)propaneamine may exhibit off-target effects . Resolution involves:
  • Dose-response validation : Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinity .
  • Metabolite profiling : LC-MS/MS to track degradation products .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methods include:

  • Docking simulations : AutoDock Vina or Schrödinger to map nitrile-moiety interactions with catalytic residues (e.g., cysteine proteases) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate Hammett σ values of substituents with bioactivity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues:

  • Cyanide handling : Replace KCN with safer alternatives (e.g., acetone cyanohydrin) in flow reactors .
  • Byproduct formation : Optimize catalyst loading (e.g., Pd/C for hydrogenation) to minimize 2,4-dimethoxybenzaldehyde impurities .
  • Yield vs. purity : Trade-offs in distillation vs. chromatography; >90% purity achievable via fractional crystallization .

Methodological Guidelines

  • Synthetic Protocol Validation : Cross-validate yields using independent routes (e.g., Grignard vs. Friedel-Crafts) .
  • Toxicity Screening : Prioritize in vitro assays (e.g., Ames test, hERG inhibition) before in vivo studies .
  • Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) in full to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.